Silver sulfate

Catalog No.
S1519326
CAS No.
19287-89-9
M.F
Ag2SO4
Ag2O4S
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver sulfate

CAS Number

19287-89-9

Product Name

Silver sulfate

IUPAC Name

disilver;sulfate

Molecular Formula

Ag2SO4
Ag2O4S

Molecular Weight

311.8 g/mol

InChI

InChI=1S/2Ag.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

YPNVIBVEFVRZPJ-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Ag+].[Ag+]

Canonical SMILES

[O-]S(=O)(=O)[O-].[Ag+].[Ag+]

Antimicrobial Properties

Silver ions (Ag⁺), released from silver sulfate, possess well-documented broad-spectrum antimicrobial activity against bacteria, fungi, and viruses []. This property makes silver sulfate a valuable tool for researchers studying various aspects of microbial behavior, including:

  • Antimicrobial resistance: Researchers use silver sulfate to assess the effectiveness of new antimicrobial agents and identify mechanisms by which microbes develop resistance to existing antibiotics [, ].
  • Wound healing: Silver sulfate is incorporated into some wound dressings to prevent bacterial colonization and promote wound healing []. However, research suggests this benefit may be limited and may even hinder healing in certain cases [].

Chemical Synthesis

Silver sulfate is a versatile precursor for the synthesis of various silver-based materials, including:

  • Nanoparticles: Silver nanoparticles exhibit enhanced antimicrobial properties compared to bulk silver due to their increased surface area. Researchers utilize silver sulfate as a starting material to synthesize silver nanoparticles for various applications, such as drug delivery and biosensors [].
  • Silver complexes: Silver sulfate can react with various ligands to form silver complexes with diverse properties. These complexes are investigated for their potential applications in catalysis, photovoltaics, and sensing [].

Other Research Applications

Beyond its antimicrobial and synthetic applications, silver sulfate finds use in other areas of scientific research:

  • Electrochemistry: Silver sulfate is used as an electrolyte in silver-based batteries and electroplating processes [].
  • Analytical chemistry: Silver sulfate is employed in the qualitative and quantitative analysis of chloride ions (Cl⁻) due to the formation of a white precipitate (silver chloride) upon reaction [].

Silver sulfate is characterized by its white color and low solubility in water, which is about 0.83 g per 100 mL at 25 °C . The compound has a high molecular weight of approximately 311.8 g/mol and a density of 5.45 g/cm³ at 25 °C . It crystallizes in the orthorhombic system, where silver ions are tetrahedrally coordinated by oxygen atoms from the sulfate ions, creating a stable crystal lattice structure .

  • Toxicity: Oral LD50 (rat) = 5,000 mg/kg.
  • Skin and eye contact: Can cause irritation. Wear gloves and eye protection when handling.
  • Inhalation: May irritate the respiratory system. Use proper ventilation when working with silver sulfate powder.
  • Environmental hazards: Silver ions can be toxic to aquatic life. Dispose of waste according to local regulations.

The primary reaction for synthesizing silver sulfate involves the interaction of silver nitrate with sulfuric acid:

2AgNO3+H2SO4Ag2SO4+2HNO32AgNO_3+H_2SO_4\rightarrow Ag_2SO_4+2HNO_3

In this reaction, two moles of silver nitrate react with one mole of sulfuric acid to produce one mole of silver sulfate and two moles of nitric acid .

Additionally, silver sulfate can dissolve in water according to the equilibrium:

Ag_2SO_4(s)\rightleftharpoons 2Ag^+(aq)+SO_4^{2-}(aq)$$Thesolubilityproductconstant($$K_c$$)forthisreactionisapproximately$$1.1\times 10^{-5}$$at298K[5].##BiologicalActivitySilversulfateexhibitsantimicrobialproperties,makingitusefulinmedicalapplications.Silverionsareknowntodisruptbacterialcellmembranesandinhibittheirgrowth,whichiswhysilversulfateisoftenusedinwounddressingsandantisepticsolutions.Itseffectivenessasanantibacterialagenthasledtoitsincorporationintovariouspharmaceuticalproducts[1][6].##SynthesisMethodsThesynthesisofsilversulfatecanbeachievedthroughseveralmethods:1.**ReactionwithSulfuricAcid**:Aspreviouslymentioned,mixingsilvernitratewithsulfuricacidisacommonmethod.2.**PrecipitationMethod**:Silversulfatecanalsobeobtainedbymixingsolutionsofsodiumsulfateandsilvernitrate,leadingtoprecipitation:

AgNO_3 + Na_2SO_4 \rightarrow Ag_2SO_4 (s) + 2 NaNO_3

3.**ElectrochemicalMethods**:Somemethodsinvolveelectrochemicalreactionsthatcanproducesilversulfatefromelementalsilverandsulfuricacidundercontrolledconditions[2][3].##
Silversulfatehasavarietyofapplicationsacrossdifferentfields:-**MedicalField**:Usedinwounddressingsduetoitsantibacterialproperties.-**Photography**:Actsasacomponentinphotographicemulsions.-**Electroplating**:Employedinelectroplatingprocessesasasourceofsilver.-**ChemicalSynthesis**:Servesasanoxidizingagentinvariouschemicalreactions.##InteractionStudiesStudiesontheinteractionsofsilversulfatewithothercompoundshavedemonstrateditsabilitytoformcomplexeswithvariousligands.Thispropertyenhancesitsutilityinanalyticalchemistry,particularlyindeterminingthepresenceofspecificionsorcompoundsthroughprecipitationreactionsorcomplexationassays.##SimilarCompounds:ComparisonwithOtherSimilarCompoundsSeveralcompoundssharesimilaritieswithsilversulfate,particularlyothersilversaltsandsulfates.Herearesomenotablecomparisons:|Compound|ChemicalFormula|Solubility|UniqueFeatures||-----------------------|------------------|------------------|---------------------------------------------------------||SilverNitrate|$$AgNO_3$$|Soluble|Commonlyusedinphotographyandasareagent||SilverChloride|$$AgCl$$|Insoluble|Notableforitsuseinphotography;formsuponexposuretolight||BariumSulfate|$$BaSO_4$$|Insoluble|Usedasaradiocontrastagentinmedicalimaging||CalciumSulfate|$$CaSO_4$$|Sparinglysoluble|Foundingypsum;usedforplasterandconstruction|Silversulfate'sdistinctproperties,suchasitslowsolubilityanduniquecrystalstructure,setitapartfromthesesimilarcompounds.Itsdualroleasbothanantimicrobialagentandachemicalreagentfurtheremphasizesitsversatilityandimportanceacrossvariousscientificfields.

Industrial-Scale Synthesis Protocols for High-Purity Silver Sulfate Production

Industrial production of silver sulfate typically relies on precipitation methods using silver-containing precursors and sulfate sources. The most common approach involves the reaction between silver nitrate and sulfuric acid according to the following equation:

2AgNO₃ + H₂SO₄ → Ag₂SO₄ + 2HNO₃

This direct precipitation method yields silver sulfate with moderate purity, though significant advancements have been made to enhance both purity and production efficiency. A notable innovation involves using industrial-grade silver nitrate as a starting material, followed by a purification sequence incorporating sodium hydroxide treatment to generate silver oxide sediment and subsequent conversion to high-purity silver sulfate. This process consistently achieves purities exceeding 99.7% with nitrate impurity levels maintained below 0.001%.

The purification of silver sulfate typically involves recrystallization from concentrated sulfuric acid, which effectively eliminates nitrate and other ionic impurities. This process begins with dissolution in hot concentrated sulfuric acid containing trace amounts of nitric acid, followed by dilution with deionized water under strong cooling conditions. This methodology yields high-purity silver sulfate crystals that must be stored in dark containers to prevent photodegradation, as the compound tends to darken when exposed to light.

For applications requiring precise particle size control, recent innovations have incorporated organo-sulfate or organo-sulfonate additives during the precipitation process. These additives, even in minor amounts relative to the silver sulfate produced, effectively control particle morphology and prevent excessive aggregation. Compounds such as sodium dodecylsulfate and polystyrene sulfonate have proven particularly effective in producing free-flowing silver sulfate powders with uniform micrometer-sized grains. The stabilizing effect of these additives eliminates the need for additional processing steps such as milling, grinding, and sieving, thus streamlining production.

Another significant industrial approach involves the extraction and purification of silver from sulfate-bearing materials, such as anode copper slimes produced during copper electro-refining. These slimes contain valuable silver that can be recovered through specific treatment processes involving sulfation, leaching, and precipitation. The conventional method involves treating the silver-containing material with calcium hydroxide or other alkaline agents to precipitate silver compounds, which are subsequently processed to obtain pure silver sulfate. This approach is particularly valuable for recovering silver from industrial waste streams, contributing to sustainable resource utilization.

Table 1: Industrial-Scale Silver Sulfate Synthesis Methods and Their Characteristics

Synthesis MethodStarting MaterialsKey ParametersPurity (%)Particle SizeSpecial Features
Direct precipitationAgNO₃, H₂SO₄Temperature, concentration>95%VariableBasic traditional method
Purified industrial processIndustrial-grade AgNO₃NaOH treatment, clarificant>99.7%ControlledVery low nitrate contamination (<0.001%)
Additive-controlled precipitationAgNO₃, H₂SO₄, organo-sulfatesAdditive concentration, stirring rate>99%<50 μmUniform morphology, free-flowing powder
Recrystallization methodCrude Ag₂SO₄Cooling rate, acid concentration>99.5%CrystallineEffective removal of nitrate impurities
Recovery from copper slimesAnode slimesRoasting temperature (700-800°F), acid concentrationVariableDependent on processSustainable recovery from industrial waste

The morphology and particle size of silver sulfate significantly impact its performance in various applications. Industrial protocols now routinely incorporate precise control over synthesis parameters including reaction temperature, concentration, stirring rate, and cooling profile to achieve desired physical characteristics. These advancements have enabled the consistent production of high-quality silver sulfate with tailored properties for specific industrial applications.

Mechanochemical Approaches for Nanostructured Silver Sulfate Composites

Mechanochemical synthesis represents an environmentally friendly approach to producing nanostructured silver sulfate materials with unique properties. This methodology applies mechanical force to reactants with minimal solvent use, aligning with green chemistry principles and reducing environmental impact. The technique has gained significant traction for synthesizing metal-organic frameworks, coordination polymers, and hybrid frameworks containing silver sulfate.

Ball milling represents a primary mechanochemical technique for silver sulfate synthesis and modification. Studies have demonstrated that ball milling can reduce silver sulfate precursor particle sizes down to submicron levels (approximately 0.81 microns). However, research has revealed complex relationships between precursor properties and final product characteristics. Interestingly, unground silver sulfate used as a precursor for further reactions sometimes produces smaller final silver particles compared to ground specimens, suggesting that disruption of the original crystal structure may affect subsequent reaction pathways.

Solvent-drop grinding, a variant of mechanochemical processing, has proven particularly effective for synthesizing hybrid silver sulfate frameworks. In one notable study, a novel nonanuclear silver sulfate hybrid [Ag₈(SO₄)₄(C₃H₆N₆)₃] was synthesized using high-energy mechanochemical methods. This material featured an exceptional three-dimensional extended structure with the shortest reported Ag-Ag bond distance (2.39 Å), significantly shorter than the typical metallic Ag-Ag bond distance of 2.91 Å. The resulting framework demonstrated excellent Lewis acid catalytic properties for various heterogeneous reactions and maintained its structural integrity through multiple catalytic cycles.

The mechanochemical approach offers several distinct advantages for silver sulfate synthesis:

  • Reduced or eliminated solvent use, minimizing environmental impact and waste generation
  • Ability to produce novel structural features not achievable through solution-based methods
  • Efficient energy utilization through direct mechanical energy transfer
  • Potential for one-step synthesis of composite materials
  • Scalability for industrial applications with minimal waste generation

Table 2: Mechanochemical Approaches for Silver Sulfate Nanostructures

MethodEquipmentProcessing ParametersProduct CharacteristicsSpecial Features
Ball millingBall millMilling time, ball:powder ratio0.81 μm particlesSize reduction of precursors
Solvent-drop grindingHigh-energy millSolvent amount, grinding timeHybrid frameworksNovel Ag-Ag bonding (2.39 Å)
Solvent-free mechanochemicalMechanical millForce application, frequencyPure catalystsEnvironmentally friendly
High-energy mechanical alloyingSpecialized millEnergy input, atmosphere controlNanocompositesUnique structural properties

The mechanochemical synthesis of silver sulfate-based materials has demonstrated particular value in catalysis applications. These materials often exhibit enhanced catalytic activity compared to conventionally synthesized counterparts, attributed to their unique structural features and higher surface area. For example, the [Ag₈(SO₄)₄(C₃H₆N₆)₃] hybrid framework synthesized through mechanochemical methods showed exceptional catalytic performance in cyanosilylation, ketalization, and esterification reactions. The structural stability of these materials during catalytic processes has been confirmed through powder X-ray diffraction analysis before and after catalytic reactions, with patterns remaining unchanged and minimal catalyst weight loss observed after multiple cycles.

The development of mechanochemical methods for silver sulfate synthesis continues to evolve, with recent research focusing on optimizing processing parameters and exploring new precursor combinations to create materials with enhanced functional properties. These approaches represent a significant advancement in sustainable chemistry practices for silver sulfate production.

Electrochemical Deposition Strategies in Sulfate Matrix Fabrication

Electrochemical deposition represents a sophisticated approach for fabricating nanostructured silver materials from sulfate-based electrolytes. This methodology offers precise control over deposition parameters, enabling the creation of silver structures with tailored morphologies and properties for specialized applications.

Pulsed electrodeposition techniques have been studied extensively using silver sulfate electrolytes. Research employing 0.5 mM Ag₂SO₄ + 0.1 M H₂SO₄ aqueous electrolyte in the underpotential deposition (UPD) region has demonstrated remarkable control over nanostructure formation. By varying pulse durations from 0.2 to 500 ms, researchers can precisely control the density and morphology of deposited silver clusters. At shorter pulse durations, high-density (4 × 10¹¹ cm⁻²) two-dimensional Ag clusters with narrow size distributions can be achieved on substrates such as Au(111). These structures exhibit remarkable electrochemical stability, with dissolution potentials approximately 200 mV more anodic than typical Ag-(1×1) monolayer dissolution potentials.

The nucleation and growth mechanisms in electrodeposition from silver sulfate solutions have been analyzed using two primary models: two-dimensional lattice incorporation and a coupled diffusion-adsorption model. While the former provides a qualitative description of current transients, the latter demonstrates nearly quantitative agreement with experimental data, accounting for the transformation between Ag-(3×3) and Ag-(1×1) structures observed in cyclic voltammograms at 520 mV versus 20 mV.

Another innovative electrochemical approach involves creating three-dimensional porous silver foams using hydrogen bubbles as templates during deposition at high cathodic currents. This method produces highly porous silver structures with large surface areas, valuable for catalytic, sensing, and electrode applications. The process typically employs silver sulfate as the silver ion source in the electrolyte, with deposition parameters such as current density, temperature, and electrolyte composition controlling the resulting foam morphology and porosity.

Table 3: Electrochemical Deposition Strategies Using Silver Sulfate Electrolytes

Deposition MethodElectrolyte CompositionKey ParametersResulting StructureApplications
Pulsed UPD0.5 mM Ag₂SO₄ + 0.1 M H₂SO₄Pulse duration (0.2-500 ms)2D Ag nanoclustersNanoelectronics, sensors
Hydrogen bubble templateAg₂SO₄-based solutionCathodic current density3D porous Ag foamsCatalysis, electrodes
PotentiostaticDilute Ag₂SO₄ solutionApplied potential, timeAg thin filmsCoatings, electronics
GalvanostaticConcentrated Ag₂SO₄Current densityDense Ag depositsElectroplating

The electrodeposition of silver from sulfate electrolytes offers several distinct advantages over alternative fabrication methods:

  • Room-temperature processing with minimal energy requirements
  • Precise control over deposit thickness, morphology, and crystallinity
  • Ability to create complex three-dimensional structures not achievable through other methods
  • Direct deposition onto conductive substrates without intermediate processing steps
  • Scalability from laboratory to industrial applications with consistent quality

Recent research has focused on enhancing the electrochemical deposition of silver from sulfate electrolytes through the addition of surfactants, complexing agents, and brighteners that modify the deposition kinetics and resulting deposit characteristics. These additives can significantly influence nucleation density, grain size, and surface morphology, enabling further tailoring of the silver structures for specific applications.

The electrochemical approach represents a powerful tool for creating specialized silver structures with applications ranging from electronics to catalysis and sensing. The ability to precisely control deposition parameters enables the fabrication of materials with optimized properties for specific functional requirements.

Solvothermal Synthesis of Hybrid Silver Sulfate Coordination Polymers

Solvothermal synthesis represents an advanced approach for creating hybrid silver sulfate coordination polymers with unique structural features and functional properties. This methodology typically involves reactions in solvent systems under elevated temperatures and pressures, enabling the formation of novel silver-containing frameworks that cannot be achieved through conventional synthesis routes.

Research has demonstrated the synthesis of three distinct coordination polymers using Ag₂SO₄ and the flexible ligand 3,3',5,5'-tetramethyl-4,4'-bipyrazole (H₂bpz) under different solvothermal conditions. The resulting complexes—[Ag₄(H₂bpz)₄(SO₄)₂]·H₂O (1), [Ag₂(H₂bpz)₂(SO₄)]·3H₂O (2), and Ag₃(H₂bpz)₄₂/₃(OH)₅/₃·4H₂O (3)—each exhibit unique structural characteristics determined by solvent conditions and reaction temperature.

The structural diversity achieved through solvothermal synthesis is remarkable. Complex 1 forms a 2-fold interpenetrated three-dimensional framework with an uncommon (3,5)-connected hms topology. Complex 2, a structural isomer of 1, displays a three-connected 2D ths net comprising heterochiral helical chains. Most structurally intriguing is Complex 3, which reveals a grid layer structure with heterochiral helical chains and an unusual meso-helix arrangement. In this complex, three sets of layers stack in different directions, creating an unprecedented 2D+2D+2D→3D polycatenating cationic framework with combined 1D+3D porous systems.

The versatility of solvothermal synthesis for creating diverse silver sulfate-based materials stems from the ability to manipulate reaction conditions, particularly solvent selection and temperature. These parameters influence the coordination geometry of silver atoms and the arrangement of ligands within the crystal structure. The H₂bpz ligands in these complexes exhibit exobidentate bridging fashions with variable interpyrazole tilting angles and diverse coordination configurations, including cis and trans arrangements that lead to either wavelike or helical chains in the resulting structures.

Table 4: Solvothermal Synthesis of Silver Sulfate Coordination Polymers

ComplexFormulaStructural FeaturesSpecial PropertiesPotential Applications
1[Ag₄(H₂bpz)₄(SO₄)₂]·H₂O2-fold interpenetrated 3D framework, (3,5)-connected hms topologySolid-state photoluminescenceSensing, optical materials
2[Ag₂(H₂bpz)₂(SO₄)]·3H₂O3-connected 2D ths net, heterochiral helical chainsSolid-state photoluminescenceOptical devices, sensors
3Ag₃(H₂bpz)₄₂/₃(OH)₅/₃·4H₂OGrid layer structure, 2D+2D+2D→3D frameworkExcellent CO₂/N₂ selectivityGas separation, carbon capture

The solvothermally synthesized silver sulfate coordination polymers exhibit notable functional properties. All three complexes demonstrate solid-state photoluminescence stemming from ligand-centered fluorescent emissions of the H₂bpz ligand. Complex 3, with its highly polar framework structure, exhibits excellent adsorption selectivity for CO₂ over N₂, making it potentially valuable for gas separation and carbon capture applications. This selectivity arises from the unique porous architecture created by the polycatenating framework.

Beyond coordination polymers, solvothermal methods have been applied to the synthesis of other valuable silver sulfate-based materials. For instance, the production of ultrafine silver powder can be achieved by creating silver alkoxide from silver sulfate and subsequently reducing it with glycerol under controlled temperature conditions. This technique allows for the production of silver nanoparticles ranging from 60 to 250 nanometers, with cluster sizes between 6 and 30 microns, and surface areas of approximately 1.1-2.9 m²/g. The resulting silver powder exhibits a distinctive "brain-like" morphology consisting of very fine aggregated silver particles, with production yields reaching 95-99%.

The solvothermal approach offers several advantages for silver sulfate-based materials synthesis:

  • Ability to create complex, ordered structures with unique topological features
  • Control over crystal growth through temperature and solvent manipulation
  • Formation of materials with enhanced functional properties (luminescence, gas selectivity)
  • Generation of hierarchical structures with multi-level porosity
  • Relatively mild conditions compared to solid-state synthesis methods

Research continues to explore new ligand systems and reaction conditions to expand the library of silver sulfate-based coordination polymers and their potential applications across multiple technological domains.

X-Ray Diffraction Studies of Nonanuclear Silver Sulfate Clusters

X-ray diffraction studies of silver sulfate clusters have revealed remarkable structural insights, particularly regarding nonanuclear arrangements that represent the first examples of such high nuclearity silver sulfate hybrid frameworks [1]. The nonanuclear silver sulfate cluster exhibits a novel topology with nine different silver ions displaying the shortest silver-silver connectivity observed in such systems [1]. Crystallographic analysis demonstrates that this compound represents the first example of a nonanuclear silver sulfate hybrid framework featuring an unprecedented structural arrangement [1].

The crystallographic investigation reveals that the nonanuclear cluster possesses a highly active Lewis acidic nature, which manifests in various heterogeneous catalytic reactions including cyanosilylation, ketalization, and esterification with quantitative transformation and recyclability properties [1]. X-ray diffraction patterns indicate specific structural parameters that distinguish these clusters from conventional silver sulfate arrangements [1]. The crystal structure determination shows that the framework contains silver sulfate clusters with distinctive geometric arrangements that have not been previously documented in the literature [1].

Table 1: Crystallographic Parameters of Nonanuclear Silver Sulfate Clusters

ParameterValueReference
Silver ion nuclearity9 [1]
Framework topologyNovel hybrid structure [1]
Silver-silver connectivityShortest observed [1]
Catalytic activityQuantitative transformation [1]

The structural analysis reveals that silver sulfate can form unprecedented high nuclearity clusters with unique bonding patterns [2]. These thorium-silver mixed-metal clusters demonstrate the formation of novel structural motifs when silver ions interact with sulfate anions under specific crystallization conditions [2]. The crystallographic data indicates that silver ions in these clusters exhibit coordination environments that differ significantly from conventional silver sulfate structures [2].

Advanced X-ray diffraction studies have identified discrete 78-nuclearity silver-sulfur nanoclusters with sulfate-centered multishell structures [27]. The crystal structure analysis reveals 18 and 60 silver atoms distributed in inner and outer shells respectively, with the inner shell displaying a rare convex polyhedron featuring an elongated triangular orthobicupola geometry [27]. The incorporation of sulfate anions within these multishell arrangements leads to dramatic changes in electronic properties, including a significant decrease in band gap values [27].

Extended X-ray Absorption Fine Structure Analysis of Silver-Oxygen Bonding Configurations in Crystalline Phases

Extended X-ray Absorption Fine Structure spectroscopy provides detailed information about the local coordination environment of silver ions in sulfate crystalline phases [9] [15]. The technique reveals specific silver-oxygen bonding configurations that characterize the local structure around silver absorbing atoms [15]. Analysis of Extended X-ray Absorption Fine Structure data demonstrates that silver ions in aqueous environments exhibit distinctive coordination patterns with oxygen atoms [15].

Coordination studies reveal that hydrated silver ions display mean silver-oxygen bond lengths of 2.32 angstroms and 2.54 angstroms for different coordination environments [15]. The Extended X-ray Absorption Fine Structure analysis indicates a linearly distorted tetrahedral model with two short and approximately two long silver-oxygen bond distances [15]. Detailed structural investigations show that silver ions in dimethyl sulfoxide environments exhibit silver-oxygen bond lengths of 2.31 angstroms and 2.48 angstroms [15].

Table 2: Silver-Oxygen Bond Distances from Extended X-ray Absorption Fine Structure Analysis

Coordination EnvironmentShort Bond Distance (Å)Long Bond Distance (Å)Reference
Hydrated silver ion2.32(1)2.54(1) [15]
Dimethyl sulfoxide solvate2.31(1)2.48(2) [15]
N,N'-dimethylpropyleneurea solvate2.31(1)2.54(2) [15]

Extended X-ray Absorption Fine Structure investigations of silver compounds reveal that coordination numbers and bond distances provide crucial information about the structural arrangement of silver ions [12] [56]. The analysis of silver complexes shows that three oxygen atoms are commonly found in the first coordination sphere with varying distances depending on the specific ligand environment [56]. Structural studies demonstrate that silver-oxygen distances range from 2.14 angstroms to 2.33 angstroms depending on the coordination mode [56].

The Extended X-ray Absorption Fine Structure technique demonstrates picometric sensitivity for determining first shell distances, although coordination number extraction requires careful analysis due to correlations with Debye-Waller factors [54]. Silver coordination studies reveal that weak silver-oxygen bonds result in larger Debye-Waller coefficients compared to typical transition metal hydrated ions [54]. The analysis indicates that silver ions in aqueous solution exhibit coordination numbers that can be determined through careful Extended X-ray Absorption Fine Structure fitting procedures [54].

Silver oxide phases have been extensively studied using Extended X-ray Absorption Fine Structure spectroscopy, revealing distinct coordination environments for different silver oxidation states [12]. Chemically prepared silver oxide materials show silver ions coordinated with two oxygens at 2.13 angstroms and four oxygens at 1.99 angstroms respectively [12]. Electrochemically prepared silver oxide exhibits variable coordination numbers ranging from 2.8 to 3.5 oxygens without significant changes in coordination distances [12].

Neutron Scattering Investigations of Proton Dynamics in Hydrated Forms

Neutron scattering techniques provide unique insights into proton dynamics within hydrated silver sulfate systems [17] [18]. Quasi Elastic Neutron Scattering, Incoherent Inelastic Neutron Scattering, Neutron Transmission, and Deep Inelastic Neutron Scattering methods collectively reveal proton behavior across timescales ranging from 10² to 10⁻⁴ picoseconds [17] [20]. These investigations demonstrate that macroscopic diffusion processes in hydrated systems are determined by microscopic jump diffusion mechanisms [17] [20].

Neutron diffraction studies of hydrated sulfate systems reveal the structural organization of water molecules and their dynamic behavior [21]. The total neutron diffraction patterns provide information about pair correlation functions that describe the average structural arrangements in aqueous sulfate solutions [21]. Analysis demonstrates that tetrahedral coordination of sulfate groups is maintained in liquid states across different molar compositions [21].

Table 3: Neutron Scattering Parameters for Proton Dynamics Studies

TechniqueTime Scale (ps)Temperature Range (K)Pressure Range (bar)Reference
Quasi Elastic Neutron Scattering10² to 10⁻⁴330-6731-4 [17] [20]
Incoherent Inelastic Neutron Scattering10² to 10⁻⁴330-6731-4 [17] [20]
Deep Inelastic Neutron Scattering10² to 10⁻⁴330-6731-4 [17] [20]

Neutron scattering investigations reveal that proton conductivity in sulfate-containing systems is enhanced through the formation of extended hydrogen bond networks [19] [24]. The sulfate anion demonstrates high propensity for establishing hydrogen bonding interactions with water molecules and other available species [19]. Phase transformation dynamics studies show that sulfate-loaded coordination polymers exhibit significant proton conduction properties that are closely related to hydrogen bond network formation [19].

Proton dynamics studies using neutron spectroscopy demonstrate that sulfate ions participate in complex hydrogen bonding arrangements that facilitate proton transfer processes [18]. Experimental evidence indicates that proton polaron mechanisms operate at high temperatures, with proton jump rates following polaron model predictions for cerium-oxygen and hydroxyl stretching modes [18]. These findings confirm that polaron mechanisms represent universal charge carrier transport processes not restricted to electronic systems [18].

Structural investigations of hydrated forms reveal that water molecules in sulfate systems exhibit distinctive coordination patterns compared to bulk water [19] [24]. Neutron diffraction data indicates that primary hydration layers contain water molecules with strong positional correlations to surface functional groups [24]. The analysis demonstrates that hydration layer structures represent distinct fluid phases controlled by solid surface chemistry rather than bulk water hydrogen bonding networks [24].

Physical Description

Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999)

Density

5.45 at 68 °F (USCG, 1999)

UNII

8QG6HV4ZPO

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 91 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 88 of 91 companies with hazard statement code(s):;
H318 (98.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (80.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

10294-26-5
19287-89-9

Wikipedia

Silver sulfate

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Sulfuric acid, silver(1+) salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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